molecular formula C22H16N2O4 B4570079 (5Z)-1-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione

(5Z)-1-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B4570079
M. Wt: 372.4 g/mol
InChI Key: OQWJNTWULOONCP-LGMDPLHJSA-N
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Description

(5Z)-1-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione is a synthetic organic compound that belongs to the class of diazinane derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science:

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biochemistry: Used as a probe to study enzyme mechanisms and protein-ligand interactions.

Industry

    Chemical Industry: Utilized in the synthesis of other complex organic molecules.

    Pharmaceutical Industry: Potential use in drug development and formulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves the following steps:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the diazinane ring with a 2-methoxyphenyl group, often using a palladium-catalyzed coupling reaction.

    Formation of the naphthalen-1-ylmethylidene group: This can be done through a condensation reaction with naphthaldehyde or a similar compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and naphthalen-1-ylmethylidene groups.

    Reduction: Reduction reactions can occur at the diazinane ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Reduced forms of the diazinane ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of (5Z)-1-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-1-(2-hydroxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione
  • (5Z)-1-(2-chlorophenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione

Uniqueness

  • Methoxy Group : The presence of the methoxy group in (5Z)-1-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione can influence its electronic properties and reactivity, making it unique compared to its analogs.
  • Biological Activity : The specific substitution pattern may result in distinct biological activities, offering potential advantages in therapeutic applications.

Properties

IUPAC Name

(5Z)-1-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-28-19-12-5-4-11-18(19)24-21(26)17(20(25)23-22(24)27)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-13H,1H3,(H,23,25,27)/b17-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWJNTWULOONCP-LGMDPLHJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-1-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5Z)-1-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5Z)-1-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5Z)-1-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5Z)-1-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5Z)-1-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione

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